2-Acetyl-1-ethylpyrrole

Catalog No.
S749380
CAS No.
39741-41-8
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1-ethylpyrrole

CAS Number

39741-41-8

Product Name

2-Acetyl-1-ethylpyrrole

IUPAC Name

1-(1-ethylpyrrol-2-yl)ethanone

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3

InChI Key

HQADRFRTIALOCB-UHFFFAOYSA-N

SMILES

CCN1C=CC=C1C(=O)C

solubility

Soluble in fixed oils and propylene glycol
Soluble (in ethanol)

Canonical SMILES

CCN1C=CC=C1C(=O)C

The exact mass of the compound 2-Acetyl-1-ethylpyrrole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fixed oils and propylene glycolsoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetyl-1-ethylpyrrole is a high-purity, N-alkylated heterocyclic building block and flavoring agent characterized by an ethyl substitution at the N1 position and an acetyl group at the C2 position. Commercially available as a clear, colorless to yellowish liquid, it exhibits a boiling point of 209–211 °C and excellent solubility in fixed oils, propylene glycol, and standard organic solvents [1]. In industrial procurement, it is primarily valued for its dual utility: as a precise organoleptic agent imparting a warm, nutty aroma in food and cosmetic formulations, and as a highly processable, pre-alkylated precursor for the synthesis of complex pharmaceuticals and specialty materials. Its liquid state at room temperature and the absence of a reactive N-H bond make it a highly efficient drop-in reagent for scaled manufacturing workflows, eliminating the handling and protection steps required by unalkylated analogs.

Substituting 2-acetyl-1-ethylpyrrole with its closest unalkylated analog, 2-acetylpyrrole, introduces severe processability and synthetic bottlenecks. Unsubstituted 2-acetylpyrrole is a crystalline solid at room temperature, requiring additional dissolution or melting steps during reactor charging, whereas the N-ethyl derivative is a ready-to-use liquid [1]. Furthermore, the presence of a free N-H bond in 2-acetylpyrrole necessitates costly and time-consuming protection/deprotection sequences during downstream cross-coupling or C-H functionalization to prevent unwanted N-alkylation side reactions [2]. Conversely, substituting with the shorter-chain 1-methyl-2-acetylpyrrole alters the compound's lipophilicity and steric profile, which can disrupt phase-partitioning in biphasic extractions and shift the volatility threshold in precise flavor and fragrance formulations [1].

Physical State and Reactor Processability

For scaled manufacturing, the physical state of a precursor dictates the complexity of material handling. 2-Acetyl-1-ethylpyrrole is a liquid at standard room temperature, allowing for direct volumetric pumping and seamless reactor charging [1]. In contrast, the unalkylated baseline, 2-acetylpyrrole, is a solid with a melting point of approximately 90 °C, requiring pre-dissolution in solvent or heated transfer lines .

Evidence DimensionPhysical state at 25 °C
Target Compound DataLiquid
Comparator Or BaselineSolid (MP ~90 °C) for 2-Acetylpyrrole
Quantified DifferencePhase difference (Liquid vs. Solid) eliminating melting requirements
ConditionsStandard room temperature (25 °C) and atmospheric pressure

Liquid precursors significantly reduce engineering complexity, solvent usage, and cycle times in continuous or scaled batch manufacturing.

C-H Functionalization Yield in Oxidative Amination

The N-ethyl substitution provides robust stability and favorable stereoelectronics for downstream functionalization without a steric penalty. In the Selectfluor-induced oxidative amination with purines at the C5 position, 2-acetyl-1-ethylpyrrole achieved an 87% isolated yield of the cross-coupled product [1]. This performance slightly exceeds the 86% yield observed for the 1-methyl-2-acetylpyrrole analog under identical conditions, proving that the bulkier ethyl group does not hinder reactivity [1].

Evidence DimensionIsolated yield in C5 oxidative amination
Target Compound Data87% yield
Comparator Or Baseline86% yield for 1-Methyl-2-acetylpyrrole
Quantified Difference+1% yield advantage
ConditionsSelectfluor-induced C5-oxidative amination with 6-chloro-9H-purine

Demonstrates that buyers can upgrade to the more lipophilic N-ethyl scaffold without sacrificing synthetic efficiency or cross-coupling yields.

Lipophilicity and Formulation Solubility

The extension of the alkyl chain from methyl to ethyl significantly enhances the lipophilic character of the pyrrole core. 2-Acetyl-1-ethylpyrrole exhibits a predicted LogP of approximately 1.35, compared to the much lower lipophilicity of unsubstituted 2-acetylpyrrole (LogP ~0.5) [1]. This increased non-polar character ensures complete miscibility in fixed oils, propylene glycol, and non-polar organic solvents [2].

Evidence DimensionPartition coefficient (LogP)
Target Compound DataLogP ~1.35
Comparator Or BaselineLogP ~0.5 for 2-Acetylpyrrole
Quantified Difference~0.85 log unit increase in lipophilicity
ConditionsStandard predictive models and formulation environments

Higher lipophilicity prevents phase separation in oil-based flavor formulations and improves extraction recovery in biphasic organic synthesis.

Volatility and Distillation Profile

The thermal behavior of 2-acetyl-1-ethylpyrrole is optimized for both flavor release and synthetic purification. It possesses a boiling point of 209–211 °C at 760 mmHg (or 82 °C at 12 Torr)[1]. This is distinctly lower than the boiling point of the hydrogen-bonding unsubstituted 2-acetylpyrrole (~220 °C), allowing for milder vacuum distillation conditions and reducing the risk of thermal degradation during product purification.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data209–211 °C
Comparator Or Baseline~220 °C for 2-Acetylpyrrole
Quantified Difference~10 °C reduction in boiling point
ConditionsAtmospheric pressure (760 mmHg) distillation

Lower boiling points facilitate easier, lower-energy purification via vacuum distillation and prevent thermal decomposition of sensitive intermediates.

Precursor for N-Alkylated Pharmaceutical Scaffolds

Where this compound is the right choice for synthesizing complex C5-functionalized pyrroles (e.g., purine-pyrrole conjugates). The pre-installed N-ethyl group eliminates the need for N-protection/deprotection steps and delivers high yields (up to 87%) in oxidative amination reactions [1].

Scaled Specialty Chemical Synthesis

Where liquid-phase processability is critical. Its liquid state at room temperature allows for automated pumping and eliminates the solid-handling bottlenecks associated with 2-acetylpyrrole, streamlining continuous manufacturing workflows .

Oil-Based Flavor and Fragrance Formulation

Where high lipophilicity is required. Its LogP of ~1.35 ensures superior solubility in fixed oils and propylene glycol compared to unalkylated analogs, providing a stable, phase-homogenous delivery of its signature warm, nutty aroma [2].

Physical Description

Liquid
Colourless to yellowish liquid; Warm, nutty, ethereal aroma

XLogP3

1

Density

1.052-1.058

UNII

VX0ULZ3H4U

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 25 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 89 of 114 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39741-41-8

Wikipedia

1-ethyl-2-acetyl pyrrole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-: ACTIVE

Dates

Last modified: 08-15-2023

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